5,5'-Bi(1,10-phenanthroline)

Description

Overview of Bis(1,10-phenanthroline) Ligands in Modern Chemical Research

1,10-phenanthroline (B135089) (phen) and its derivatives are a cornerstone of coordination chemistry, prized for their ability to form stable complexes with a wide array of metal ions. chim.itresearchgate.netnih.gov These bidentate ligands, coordinating through their two nitrogen atoms, create stable five-membered chelate rings with metals. researchgate.net The rigid, planar structure and π-conjugated system of phenanthrolines contribute to the unique photochemical, photophysical, and redox properties of their metal complexes. researchgate.netontosight.aiwikipedia.org This has led to their extensive use in diverse areas of chemical research, including catalysis, the development of luminescent materials, and the creation of intricate supramolecular architectures. nih.govresearchgate.netrsc.org The versatility of the 1,10-phenanthroline scaffold, which allows for functionalization at various positions, has made it a key building block for designing ligands with tailored properties for specific applications. nih.gov

Significance of the 5,5'-Bi(1,10-phenanthroline) Motif in Advanced Functional Systems

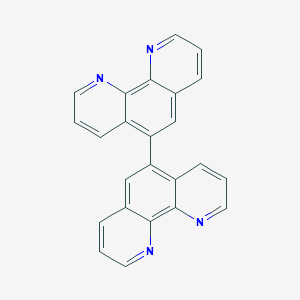

Among the various phenanthroline derivatives, 5,5'-Bi(1,10-phenanthroline) (5,5'-biphen) stands out as a particularly significant motif in the construction of advanced functional systems. This compound consists of two 1,10-phenanthroline units directly linked at their 5 and 5' positions. While all symmetric bi-1,10-phenanthrolines have been synthesized, the 5,5'-isomer is noted for the nearly perpendicular orientation of its two phenanthroline spheres. researchgate.net This specific geometry influences its coordination behavior and the properties of its resulting metal complexes.

The 5,5'-biphen ligand is instrumental in the formation of metallo-supramolecular polymers. researchgate.net Its ability to bridge metal centers leads to the creation of high molecular weight polymers with unique properties derived from metal-ligand interactions. researchgate.net These materials can exhibit interesting behaviors, such as electrochromism, where the color of the material changes in response to an electrical stimulus. researchgate.net Furthermore, the rigid and well-defined structure of 5,5'-biphen makes it a valuable component in the design of electrocatalysts and systems for photoelectrochemical applications. researchgate.net

Scope of Academic Inquiry into 5,5'-Bi(1,10-phenanthroline)-Based Architectures

Academic research into 5,5'-Bi(1,10-phenanthroline)-based architectures is broad and multifaceted. A primary focus is on the synthesis of this ligand, with various methods being explored to improve yield and efficiency. Palladium-catalyzed Suzuki-type cross-coupling reactions and nickel-catalyzed couplings of halo-phenanthrolines are common strategies. researchgate.net

A significant area of investigation is the coordination chemistry of 5,5'-biphen with a range of transition metal ions, including copper(II), nickel(II), silver(I), and zinc(II). researchgate.net Researchers study the stoichiometry and stability of the resulting complexes, often employing techniques like UV-vis titration. researchgate.net The structural characterization of these complexes, both in solution and in the solid state, provides crucial insights into their properties.

The exploration of the photophysical and electrochemical properties of 5,5'-biphen and its metal complexes is another key research direction. researchgate.netacs.org This includes studying their absorption and emission spectra, as well as their behavior under electrochemical conditions. researchgate.net These studies are fundamental to developing applications in areas such as luminescent sensors, molecular electronics, and photocatalysis. researchgate.netchemicalbook.com The development of metallo-supramolecular polymers using 5,5'-biphen as a building block is a particularly active field, with research focused on controlling the polymer's molecular weight and exploring its responsive properties. researchgate.net

Interactive Data Table: Properties of 5,5'-Bi(1,10-phenanthroline)

| Property | Value | Reference |

| CAS Number | 96761-79-4 | rosesci.comambeed.com |

| Molecular Formula | C24H14N4 | ambeed.com |

| Molecular Weight | 358.39 g/mol | ambeed.com |

| Appearance | Data not available | |

| Solubility | Data not available |

Structure

3D Structure

Properties

IUPAC Name |

5-(1,10-phenanthrolin-5-yl)-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14N4/c1-5-15-13-19(17-7-3-11-27-23(17)21(15)25-9-1)20-14-16-6-2-10-26-22(16)24-18(20)8-4-12-28-24/h1-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMOTAGBXPKECR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C4=C5C=CC=NC5=C6C(=C4)C=CC=N6 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,5 Bi 1,10 Phenanthroline and Derivatives

Cross-Coupling Strategies

Cross-coupling reactions are a cornerstone in the synthesis of biaryl compounds, and they have been extensively applied to the preparation of 5,5'-Bi(1,10-phenanthroline). These methods typically involve the coupling of a functionalized phenanthroline precursor with another phenanthroline unit or a different coupling partner.

Palladium-Catalyzed Suzuki-Type Cross-Coupling Reactions

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, stands out as a highly effective method for constructing the C-C bond between the two phenanthroline moieties. This approach has been successfully employed to synthesize 5,5'-linked bis(1,10-phenanthroline) ligands. researchgate.net The reaction typically involves the coupling of a 5-halo-1,10-phenanthroline (e.g., 5-bromo-1,10-phenanthroline) with a 1,10-phenanthroline-5-boronic acid or its ester. researchgate.netgre.ac.uk

Key parameters influencing the success of the Suzuki-type coupling include the choice of catalyst, base, solvent, and temperature. researchgate.net Various palladium catalysts and ligands have been explored to optimize reaction conditions and yields. acs.orgscience.gov For instance, a cationic palladium complex bearing a 1,10-phenanthroline (B135089) ligand has been shown to be an effective catalyst for direct C-H arylation reactions, a related transformation. nih.gov

A notable application of this methodology is the synthesis of 1,4-bis(1,10-phenanthrolin-5-yl)benzene, where 5-bromo-1,10-phenanthroline (B1267314) is coupled with 1,4-benzenediboronic acid bis(pinacol) ester. researchgate.net This demonstrates the versatility of the Suzuki coupling in introducing spacer groups between the phenanthroline units.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| 5-Bromo-1,10-phenanthroline | 1,4-Benzenediboronic acid bis(pinacol) ester | Palladium Catalyst | 1,4-Bis(1,10-phenanthrolin-5-yl)benzene | researchgate.net |

Nickel-Catalyzed Coupling Techniques

Nickel-catalyzed coupling reactions offer an alternative and often more cost-effective approach for the synthesis of 5,5'-Bi(1,10-phenanthroline). These methods are particularly useful for the homocoupling of halo-phenanthrolines. For example, the synthesis of 5,5'-bi-1,10-phenanthroline can be achieved using bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂] in the presence of 2,2'-bipyridine (B1663995) in dimethylformamide (DMF) at elevated temperatures.

Symmetric bi-1,10-phenanthrolines, including the 5,5'-isomer, have been successfully synthesized through the nickel-catalyzed coupling of the corresponding halo-1,10-phenanthrolines. researchgate.net This technique has also been extended to the preparation of phenanthroline-based polymers and other dimers. The choice of nickel catalyst and ligands, such as 1,10-phenanthroline or 2,2'-bipyridine, is crucial for the reaction's efficiency. acs.org

| Starting Material | Catalyst System | Product | Reference |

| 5-Halo-1,10-phenanthroline | Ni(COD)₂ / 2,2'-Bipyridine | 5,5'-Bi(1,10-phenanthroline) | researchgate.net |

| 2-Chloro-1,10-phenanthroline | Ni(0) source | 2,2'-Bi(1,10-phenanthroline) | researchgate.net |

Novel Cross-Coupling Approaches for 5,5'-Bi(1,10-phenanthroline)

Recent research has focused on developing novel and more efficient cross-coupling methods. One such approach involves a new type of palladium-catalyzed aromatic cross-coupling combined with a Suzuki reaction. researchgate.net Another innovative method describes the synthesis of 5,5'-bi(1,10-phenanthroline) by treating 5-chloro-1,10-phenanthroline (B167300) with hydrazine (B178648) hydrate (B1144303) in the presence of a palladium catalyst and a base in DMF at room temperature. researchgate.netdntb.gov.ua This method offers a milder alternative to traditional high-temperature coupling reactions.

Furthermore, direct C-H/C-H cross-coupling reactions provide a concise route to aryl-functionalized phenanthrolines, avoiding the need for pre-functionalized starting materials. rsc.orgnih.govresearchgate.net These oxidative coupling methods represent a more atom-economical approach to synthesizing substituted bi(1,10-phenanthroline) derivatives.

Approaches for Direct C-C Linkage and Spacer-Mediated Synthesis

The synthesis of 5,5'-Bi(1,10-phenanthroline) can be achieved through a direct C-C bond formation between two phenanthroline units or by introducing a spacer molecule.

The direct linkage of two phenanthroline moieties at the 5,5'-positions often results in relatively low yields, typically ranging from 9% to 35%. researchgate.net This direct coupling leads to a nearly perpendicular orientation of the two 1,10-phenanthroline spheres. researchgate.net

Regioselective Functionalization of the Phenanthroline Core

The ability to selectively introduce functional groups at specific positions on the 1,10-phenanthroline scaffold is crucial for the synthesis of tailored ligands. Various strategies have been developed for the regioselective functionalization of the phenanthroline core, which can then be used as building blocks for 5,5'-Bi(1,10-phenanthroline) derivatives.

Direct C-H functionalization offers a powerful tool for this purpose. For example, a metal- and light-free dicarbamoylation of 1,10-phenanthroline has been reported, allowing for highly regioselective carbamoylation at the 2,9-positions. acs.org This method tolerates a range of substituents on the phenanthroline ring, including alkyl, methoxy, and halogen groups. acs.org

Palladium-catalyzed direct arylation is another important technique for regioselective functionalization. nih.gov The N-oxide group on the phenanthroline can be used to direct arylation to specific positions, such as C5 and C7. nih.gov The choice of catalyst and ligand system is critical in controlling the regioselectivity of these reactions. nih.govmdpi.com For instance, a cationic palladium complex with a 1,10-phenanthroline ligand has been shown to catalyze the direct C-H arylation of heteroarenes. nih.gov

| Substrate | Reagents | Position of Functionalization | Product | Reference |

| 1,10-Phenanthroline | Hydrazinecarboxamides, (NH₄)₂S₂O₈ | 2,9-positions | 2,9-Dicarbamoylated phenanthrolines | acs.org |

| Pyrazolo[4,3-b]pyridine N-oxide | Aryl halide, Pd(OAc)₂, 1,10-phenanthroline | C5-position | C5-Arylated product | nih.gov |

| Pyrazolo[4,3-b]pyridine | Aryl halide, PdCl₂, dppf | C7-position | C7-Arylated product | nih.gov |

Synthesis of Substituted 5,5'-Bi(1,10-phenanthroline) Analogues

The synthesis of substituted 5,5'-Bi(1,10-phenanthroline) analogues allows for the fine-tuning of the ligand's electronic and steric properties. These substitutions can be introduced either on the phenanthroline core before the coupling reaction or by post-functionalization of the biphenanthroline scaffold.

For example, 5-nitro and 5-bromo-substituted 1,10-phenanthroline-2,9-dicarboxaldehydes have been used as precursors to synthesize various Schiff base derivatives. tnstate.edu These functionalized phenanthrolines can then be utilized in coupling reactions to form substituted 5,5'-Bi(1,10-phenanthroline) systems.

The synthesis of 5,6-dibromo-1,10-phenanthroline (B1631560) through direct bromination of 1,10-phenanthroline monohydrate with fuming sulfuric acid and bromine provides a key intermediate for further cross-coupling reactions. This dibrominated precursor can be used to introduce a variety of substituents at the 5 and 6 positions.

Furthermore, the synthesis of 5,5'-linked bis(1,10-phenanthroline)s with various substituents has been achieved through Suzuki-type cross-coupling reactions, leading to the formation of metallo-supramolecular polymers with tailored properties. researchgate.net

| Starting Material | Reaction Type | Product | Application | Reference |

| 5-Nitro/5-Bromo-1,10-phenanthroline-2,9-dicarboxaldehyde | Condensation with amines | Schiff bases | Antibacterial agents | tnstate.edu |

| 1,10-Phenanthroline monohydrate | Bromination | 5,6-Dibromo-1,10-phenanthroline | Precursor for cross-coupling | |

| Substituted 5-halo-1,10-phenanthrolines | Suzuki-type cross-coupling | Substituted 5,5'-Bi(1,10-phenanthrolines) | Metallo-supramolecular polymers | researchgate.net |

Coordination Chemistry of 5,5 Bi 1,10 Phenanthroline Ligands

Ligand Design and Binding Configurations

The design of 5,5'-Bi(1,10-phenanthroline) as a ligand is predicated on the well-established coordinating ability of the 1,10-phenanthroline (B135089) (phen) moiety. wikipedia.org The direct C-C linkage between the two phen units creates a unique ligand framework that can adopt different conformations, influencing its coordination behavior.

5,5'-Bi(1,10-phenanthroline) can function as both a bidentate and a tetradentate ligand. In its bidentate coordination mode , each 1,10-phenanthroline unit coordinates to a separate metal center. This is often observed in the formation of metallo-supramolecular polymers where the ligand bridges two metal ions, leading to extended chain-like structures. researchgate.net For instance, the coordination of 5,5'-linked bis-phenanthroline ligands with metal ions like Cu(II), Ni(II), Ag(I), and Zn(II) in a 1:1 stoichiometric ratio results in the formation of high molecular weight supramolecular polymers. researchgate.net The two phenanthroline rings in the free ligand are nearly perpendicular to each other, which facilitates this bridging bidentate coordination. researchgate.net

In the tetradentate coordination mode , both phenanthroline moieties of a single 5,5'-biphen ligand coordinate to the same metal ion. This mode is less common for the parent 5,5'-biphen due to the steric hindrance and the rigid, near-orthogonal arrangement of the two phenanthroline units. However, related biphenanthroline ligands, such as 2,2'-bi-1,10-phenanthroline, readily act as tetradentate ligands, forming stable complexes with a single metal ion. acs.orgnih.gov The ability to act as a tetradentate ligand is highly dependent on the point of linkage between the phenanthroline units and the presence of any bridging groups that can enforce a more planar conformation. acs.orgnih.gov

The concept of structural preorganization is crucial in understanding the coordination chemistry of ligands like 5,5'-Bi(1,10-phenanthroline). A preorganized ligand has a conformation in its free state that is already close to the arrangement required for complexation. While 2,2'-bi-1,10-phenanthroline (BIPHEN) is considered a highly preorganized tetradentate ligand, the nearly perpendicular arrangement of the phenanthroline units in 5,5'-biphen makes it less preorganized for tetradentate chelation to a single metal center. researchgate.netresearchgate.netnih.gov

The chelation effect refers to the enhanced stability of a complex formed by a multidentate ligand compared to a complex with an equivalent number of monodentate ligands. For 5,5'-biphen acting as a bridging bidentate ligand, the chelation effect arises from the coordination of each bidentate phenanthroline unit to a metal center. wikipedia.org The rigidity of the 1,10-phenanthroline unit contributes to the stability of the resulting chelate rings. The high complexation constants observed in the formation of metallo-supramolecular polymers with 5,5'-biphen are a testament to this favorable chelation. researchgate.net

Mononuclear Metal Complex Formation

While 5,5'-Bi(1,10-phenanthroline) is well-known for forming polynuclear structures, the individual 1,10-phenanthroline units within its structure readily form stable mononuclear complexes with a variety of metal ions. The coordination chemistry of the parent 1,10-phenanthroline provides a strong basis for understanding the interactions within 5,5'-biphen complexes.

The 1,10-phenanthroline moiety is an excellent chelating agent for first-row transition metal ions.

Copper(II): Forms well-defined complexes with 1,10-phenanthroline. nih.govualg.ptbohrium.com The coordination of 5,5'-biphen with Cu(II) in a 1:1 ratio leads to the formation of metallo-supramolecular polymers. researchgate.net

Nickel(II): Readily complexes with 1,10-phenanthroline, often forming tris-chelate complexes like [Ni(phen)₃]²⁺. wikipedia.orgcore.ac.uk The interaction of 5,5'-biphen with Ni(II) also results in polymeric structures. researchgate.net The luminescence of some ruthenium-biphenanthroline complexes is quenched by Ni(II). nih.govacs.org

Iron(II): The tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺, known as ferroin, is a classic example of a stable, intensely colored complex used as a redox indicator. wikipedia.org

Cobalt(II): Forms complexes with 1,10-phenanthroline, and the luminescence of certain ruthenium-biphenanthroline complexes is quenched by Co(II) ions. nih.govacs.orgdicames.online

Manganese(II): Complexes of Mn(II) with 1,10-phenanthroline have been synthesized and characterized, often exhibiting a high-spin d⁵ configuration in an octahedral geometry. semanticscholar.org The luminescence of some ruthenium-biphenanthroline complexes is quenched by Mn(II). nih.govacs.org

Zinc(II): Due to its d¹⁰ electronic configuration, Zn(II) forms stable, often colorless, complexes with 1,10-phenanthroline. nih.govrdd.edu.iqacs.org The 1:1 complexation of 5,5'-biphen with Zn(II) leads to the formation of metallo-supramolecular polymers. researchgate.net

Table 1: Selected First-Row Transition Metal Complexes with Phenanthroline-based Ligands

| Metal Ion | Ligand | Complex | Observations |

| Cu(II) | 5,5'-biphen | Metallo-supramolecular polymer | Formation of high molecular weight polymers. researchgate.net |

| Ni(II) | 5,5'-biphen | Metallo-supramolecular polymer | Formation of high molecular weight polymers. researchgate.net |

| Fe(II) | 1,10-phenanthroline | [Fe(phen)₃]²⁺ (Ferroin) | Intense red color, used as a redox indicator. wikipedia.org |

| Co(II) | 1,10-phenanthroline | [Co(phen)ₓ]²⁺ | Luminescence quenching of Ru-biphen complexes. nih.govacs.org |

| Mn(II) | 1,10-phenanthroline | [Mn(phen)₂(N₃)₂] | High-spin d⁵ octahedral geometry. semanticscholar.org |

| Zn(II) | 5,5'-biphen | Metallo-supramolecular polymer | Formation of high molecular weight polymers. researchgate.net |

The 1,10-phenanthroline scaffold also coordinates effectively with heavier transition metals.

Palladium(II) and Platinum(II): Form square planar complexes such as PtCl₂(phen). wikipedia.org

Silver(I): 5,5'-biphen complexes with Ag(I) to form metallo-supramolecular polymers. researchgate.net

Mercury(II): The complexation of Hg(II) with polypyridyl ligands has been studied, and it can affect the luminescence of ruthenium-biphenanthroline complexes. nih.govacs.org

Ruthenium(II): Ruthenium(II) polypyridyl complexes, particularly those with bipyridine and phenanthroline ligands, are extensively studied for their rich photophysical and electrochemical properties. nih.govtandfonline.com Mononuclear Ru(II) complexes with various bi-1,10-phenanthroline ligands have been prepared and characterized. nih.govacs.org

Iridium(III): Forms stable, often luminescent, complexes with 1,10-phenanthroline. acs.org

Table 2: Selected Second- and Third-Row Transition Metal Complexes with Phenanthroline-based Ligands

| Metal Ion | Ligand | Complex Example | Key Feature |

| Pd(II) | 1,10-phenanthroline | [Pd(phen)Cl₂] | Square planar geometry. |

| Ag(I) | 5,5'-biphen | Metallo-supramolecular polymer | Polymeric structure formation. researchgate.net |

| Pt(II) | 1,10-phenanthroline | [Pt(phen)Cl₂] | Square planar geometry. wikipedia.org |

| Hg(II) | 2,2'-dimethylene-3,3'-biphen | Ru-3-Hg(II) complex | Luminescence enhancement. nih.govacs.org |

| Ru(II) | Bi-1,10-phenanthrolines | [Ru(biphen)(Mebpy)₂]²⁺ | Long wavelength absorption and emission. nih.govacs.org |

| Ir(III) | 1,10-phenanthroline | [Ir(phen)₂Cl₂]⁺ | Stable octahedral complexes. acs.org |

Nitrogen-donor ligands like 1,10-phenanthroline are known to sensitize the luminescence of lanthanide ions.

Europium(III), Samarium(III), and Terbium(III): The phenanthroline unit can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. nih.govcrystallography.net The complexation of Eu(III) with tetradentate biphenanthroline-type ligands has been shown to result in luminescent complexes. acs.orgnih.gov The preorganization of the ligand plays a significant role in the sensitization efficiency. researchgate.netnih.gov

Americium(III): The separation of minor actinides like Am(III) from lanthanides is a significant challenge in nuclear waste reprocessing. Phenanthroline-based ligands are being investigated for their potential to selectively complex Am(III). acs.org The enhanced preorganization of certain biphenanthroline ligands leads to increased selectivity for Sm(III) over Gd(III), which is relevant for Am(III)/Gd(III) separation due to their similar ionic radii. researchgate.netnih.gov Specifically designed phenanthroline-based ligands have been studied theoretically for their Am(III)/Eu(III) separation capabilities. acs.org

Table 3: Complexation with Lanthanide and Actinide Ions

| Ion | Ligand Type | Observation |

| Eu(III) | Tetradentate biphenanthroline | Forms luminescent complexes; properties depend on ligand structure. acs.orgnih.gov |

| Sm(III) | 2,2'-bi-1,10-phenanthroline | Enhanced selectivity over Gd(III) with increased ligand preorganization. researchgate.netnih.gov |

| Am(III) | Bis-lactam-1,10-phenanthroline | Shows potential for selective extraction from lanthanides. acs.org |

Supramolecular Chemistry and Self Assembly Processes

Principles of Supramolecular Design Utilizing 5,5'-Bi(1,10-phenanthroline)

The utility of 5,5'-Bi(1,10-phenanthroline) in supramolecular chemistry is rooted in several key design principles derived from its molecular structure. As a building block, it is highly preorganized, meaning its conformational freedom is significantly restricted. The rigid and planar nature of the 1,10-phenanthroline (B135089) units ensures that the orientation of the nitrogen donor atoms is well-defined. This inherent structural rigidity is a crucial attribute for creating predictable and well-ordered supramolecular assemblies.

The molecule features two distinct 1,10-phenanthroline moieties, each providing a bidentate N,N'-chelating site. This makes 5,5'-Bi(1,10-phenanthroline) a bitopic ligand, capable of binding two separate metal ions. The 5,5'- linkage positions these chelating sites at opposite ends of the molecule in a divergent, near-linear fashion. This geometry is particularly conducive to the formation of linear, extended structures when coordinated with metal ions that have suitable coordination preferences. The steric hindrance around the chelating sites is lower compared to isomers like 2,2'-linked bis(phenanthroline)s, which further favors the formation of linear metallo-supramolecular polymers over more sterically crowded structures thieme-connect.com.

Formation of Metallo-Supramolecular Polymers

The primary application of 5,5'-Bi(1,10-phenanthroline) in supramolecular chemistry is as a bridging ligand for the formation of metallo-supramolecular polymers (MSPs). These are polymeric chains linked by metal-ligand coordination bonds rather than covalent bonds. The self-assembly process involves the simple mixing of the 5,5'-Bi(1,10-phenanthroline) ligand with metal salts in an appropriate solvent.

Research has demonstrated the successful synthesis of high molecular weight MSPs by coordinating 5,5'-linked bis(1,10-phenanthroline) ligands with various transition metal ions, including copper(II), nickel(II), silver(I), and zinc(II) thieme-connect.comthieme-connect.com. UV-vis titration experiments confirm a 1:1 complexation ratio between the ligand and the metal ions. The resulting polymers exhibit high molecular weights, often exceeding 10⁵ Da, indicative of strong and stable complexation thieme-connect.comthieme-connect.com. The choice of metal ion can influence the coordination geometry (e.g., tetrahedral or square planar) and, consequently, the precise structure and properties of the resulting polymer chain.

| Metal Ion | Ligand System | Resulting Structure | Molecular Weight (Da) | Reference |

|---|---|---|---|---|

| Copper(II) | 5,5'-Bi(1,10-phenanthroline) derivative | Metallo-supramolecular polymer | > 105 | thieme-connect.com |

| Nickel(II) | 5,5'-Bi(1,10-phenanthroline) derivative | Metallo-supramolecular polymer | > 105 | thieme-connect.com |

| Silver(I) | 5,5'-Bi(1,10-phenanthroline) derivative | Metallo-supramolecular polymer | > 105 | thieme-connect.com |

| Zinc(II) | 5,5'-Bi(1,10-phenanthroline) derivative | Metallo-supramolecular polymer | > 105 | thieme-connect.com |

Self-Assembled Architectures and Molecular Scaffolding

The coordination of 5,5'-Bi(1,10-phenanthroline) with metal ions directs the self-assembly of well-defined supramolecular architectures. The predominant structures formed are linear, one-dimensional chains, which can be considered fundamental molecular scaffolds. These chains can further associate in the solid state or in solution through weaker non-covalent interactions to form higher-dimensional assemblies.

While the 1,10-phenanthroline framework is a cornerstone in the construction of mechanically interlocked molecules, the specific geometry of 5,5'-Bi(1,10-phenanthroline) does not readily lend itself to the formation of complex topologies like molecular knots or Borromean rings. The synthesis of such structures typically relies on a metal-template approach where ligands are organized in a specific spatial arrangement—often a crossing or threaded pre-complex—before being covalently linked.

For instance, the classic synthesis of a thieme-connect.comcatenane by Sauvage and co-workers utilized 2,9-disubstituted phenanthroline ligands that coordinate to a copper(I) ion to form a tetrahedral complex, enforcing a perpendicular arrangement of the ligands ideal for interlocking rsc.org. In contrast, the 5,5'- linkage in 5,5'-Bi(1,10-phenanthroline) promotes a linear extension between metal centers, which is highly effective for building polymers but unsuitable for generating the necessary threaded topologies for knots and catenanes. Therefore, this ligand is not a primary candidate for the template-directed synthesis of such interlocked systems.

The self-assembly of 5,5'-Bi(1,10-phenanthroline) with metal ions is a highly effective method for producing one-dimensional (1D) supramolecular assemblies. The resulting metallo-supramolecular polymers are quintessential examples of 1D coordination polymers, where the repeating unit consists of a metal ion and the bis(phenanthroline) ligand. These chains represent a form of molecular scaffolding that can be extended to significant lengths thieme-connect.com.

While the primary structure is one-dimensional, these chains can organize into higher-dimensional (2D or 3D) structures through further non-covalent interactions. The large, planar aromatic surfaces of the phenanthroline units can interact with neighboring chains via π–π stacking, leading to the formation of sheets or bundled fibers. The specific packing in the solid state is influenced by factors such as the choice of metal ion, counter-ions, and solvent molecules present during crystallization.

Analysis of Non-Covalent Interactions in Assemblies

Pi-stacking (π–π) interactions are among the most important non-covalent forces in assemblies containing 5,5'-Bi(1,10-phenanthroline). The extensive, electron-deficient aromatic system of the phenanthroline rings provides an ideal platform for such interactions. In the context of metallo-supramolecular polymers, π–π stacking can occur between phenanthroline units on adjacent polymer chains.

These interactions are typically characterized by a parallel-displaced or "slipped" stacking geometry rather than a perfect face-to-face overlap. This arrangement, with centroid-to-centroid distances commonly in the range of 3.5 to 3.8 Å, helps to minimize electrostatic repulsion while maximizing attractive van der Waals and π–σ interactions. These stacking forces are crucial for stabilizing the three-dimensional packing of polymer chains in the solid state, contributing significantly to the cohesion and order of the final material.

Lack of Specific Research Data for 5,5'-Bi(1,10-phenanthroline) Precludes Article Generation

A thorough investigation into the supramolecular chemistry and crystal engineering applications of the chemical compound 5,5'-Bi(1,10-phenanthroline) reveals a significant gap in the available scientific literature. Despite extensive searches for data pertaining to its specific hydrogen bonding networks, C-H…π and lone-pair…π interactions, and applications in crystal engineering, no dedicated research findings for this particular molecule could be retrieved.

While the parent molecule, 1,10-phenanthroline, is a well-studied building block in supramolecular chemistry and is known to participate in various non-covalent interactions, this information cannot be directly extrapolated to its dimer, 5,5'-Bi(1,10-phenanthroline). The unique steric and electronic properties arising from the direct linkage of the two phenanthroline units at the 5 and 5' positions would fundamentally alter its self-assembly behavior and crystal packing.

Generating a scientifically accurate and informative article as per the requested detailed outline is not feasible without published experimental or theoretical data specifically characterizing the supramolecular interactions of 5,5'-Bi(1,10-phenanthroline). Any attempt to do so would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the sections on , including Hydrogen Bonding Networks, C-H…π and Lone-Pair…π Interactions, and Crystal Engineering Applications for 5,5'-Bi(1,10-phenanthroline) cannot be completed at this time due to the absence of relevant research.

Spectroscopic and Photophysical Investigations

Electronic Absorption Spectroscopy (UV-Vis) in Complex Characterization

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a fundamental technique for characterizing 5,5'-Bi(1,10-phenanthroline) and its metallic complexes. The UV-Vis spectrum reveals information about the electronic transitions within the molecule.

The free 5,5'-Bi(1,10-phenanthroline) ligand exhibits characteristic absorption bands in the ultraviolet region. For instance, a ligand with a 1,4-benzenediboronic acid bis(pinacol) ester spacer shows an absorbance peak at approximately 267 nm with a shoulder at about 300 nm. researchgate.net These features are attributed to π-π* transitions within the phenanthroline units. researchgate.net Upon complexation with a metal ion like ruthenium (Ru), these peaks can experience a blue-shift to around 273 nm and 330 nm, respectively. researchgate.net

UV-Vis titration experiments are also employed to confirm the stoichiometry of complexation between biphen ligands and metal ions, often revealing a 1:1 binding ratio. researchgate.net The changes in the intense π → π* transitions in the absorbance spectra upon addition of a metal ion can be monitored as a function of pH to determine formation constants. researchgate.net

Table 1: UV-Vis Absorption Data for a 5,5'-Bi(1,10-phenanthroline) Ligand and its Ru Complex

| Compound | λmax (nm) | Type of Transition |

| Ligand L1¹ | ~267, ~300 (shoulder) | π-π |

| Ru-MSP catalyst² | ~273, ~330 (shoulder) | π-π |

| Ru-MSP catalyst² | Visible region | MLCT |

¹Ligand L1 contains a 1,4-benzenediboronic acid bis(pinacol) ester spacer. researchgate.net ²Ru-MSP is a metallo-supramolecular polymer formed with the L1 ligand and Ru ions. researchgate.net

Luminescence Properties and Mechanisms

The luminescence of 5,5'-Bi(1,10-phenanthroline) and its derivatives is a key area of research, with applications in sensing, imaging, and light-emitting devices. researchgate.net

Uncomplexed 5,5'-Bi(1,10-phenanthroline) derivatives can exhibit fluorescence. For instance, imidazo[4,5-f]-1,10-phenanthroline based ligands show fluorescence emission in the range of 410–415 nm. soton.ac.uk This emission is attributed to a spin-allowed relaxation from a ¹(π-π*) excited state. soton.ac.uk The consistency in emission maxima across different derivatives suggests that the imidazo[4,5-f]-1,10-phenanthroline core is the primary contributor to the fluorescence. soton.ac.uk

Some complexes, particularly those with d¹⁰ metal ions like Zn(II) and Cd(II), can also exhibit fluorescence. The emission in these cases can originate from intraligand charge transfer (ILCT) or ligand-to-metal charge transfer (LMCT) and may be blue- or red-shifted compared to the free ligand. nih.gov For example, a Cd(II) complex with 1,10-phenanthroline (B135089) shows fluorescence at 456 nm. nih.gov

Complexation with heavy metal ions can induce phosphorescence, which is emission from a triplet excited state. This occurs due to the heavy-atom effect, which enhances intersystem crossing from the singlet to the triplet state. acs.org For example, rhenium(I) complexes of imidazo[4,5-f]-1,10-phenanthroline ligands are phosphorescent, with emission in the visible range (558–585 nm) in aerated solution at room temperature. soton.ac.uk This phosphorescence originates from a triplet metal-to-ligand charge transfer (³MLCT) state. soton.ac.uk

Bismuth(III) complexes with substituted 1,10-phenanthroline have also been shown to exhibit phosphorescence arising from a T₁ → S₀ transition of the phenanthroline units. rsc.org In some cases, both fluorescence and phosphorescence can be observed in the same compound. rsc.org A Cd(II) complex with 1,10-phenanthroline, for instance, can emit phosphorescence at 546 nm upon excitation at 360 nm. nih.gov

As mentioned earlier, MLCT transitions are a hallmark of many transition metal complexes of 5,5'-Bi(1,10-phenanthroline). researchgate.net These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. researchgate.net The resulting MLCT excited state is often emissive, typically via phosphorescence. soton.ac.uk

The energy and lifetime of the MLCT state are crucial for the photophysical properties of the complex. For example, ruthenium(II) complexes with biphen ligands display emissions at 622–641 nm, originating from MLCT states. nih.govacs.org The long lifetimes of these excited states are often essential for applications in photosensitization and photocatalysis. science.gov

In some complexes, particularly those involving d¹⁰ metal ions, ligand-to-metal charge transfer (LMCT) can occur. nih.gov This involves the transfer of an electron from a ligand-based orbital to a metal-centered orbital. The emission from some Zn(II) and Cd(II) complexes with phenanthroline derivatives has been attributed to LMCT. nih.gov

Energy transfer can also occur between different components of a complex. In certain bismuth(III)-organic compounds, computational studies have indicated favorable conditions for triplet energy transfer from donor Bi(III)-organic units to acceptor phenanthroline derivatives. rsc.org

The luminescence of 5,5'-Bi(1,10-phenanthroline) complexes can be significantly influenced by the presence of other metal ions. This can lead to either enhancement or quenching of the luminescence, a property that is exploited in the development of chemical sensors.

For a mononuclear Ru(II) complex with a 2,2'-dimethylene-3,3'-biphen ligand, the addition of Zn²⁺, Cd²⁺, or Hg²⁺ ions results in a strong enhancement and a red shift of the luminescence. nih.govacs.org In contrast, transition metal ions such as Co²⁺, Cu²⁺, Ni²⁺, and Mn²⁺ lead to efficient quenching of the luminescence of the same complex. nih.govacs.org Alkali and alkaline earth metal ions have little to no effect. nih.govacs.org

The mechanism of this modulation can vary. For some Ru(II) complexes, the quenching of luminescence in the presence of Zn²⁺ is due to a conformational change that reduces electronic communication between the two phenanthroline halves of the ligand. nih.gov In other cases, steric hindrance can prevent metal ion complexation and thus have only a slight effect on luminescence. nih.gov The chelation-enhanced fluorescence (CHEF) effect is another mechanism, where the binding of a metal ion restricts intramolecular rotation, reducing non-radiative decay pathways and leading to increased fluorescence intensity. researchgate.net

Electrochromic Behavior of 5,5'-Bi(1,10-phenanthroline) Complexes

Complexes of 5,5'-Bi(1,10-phenanthroline) with various transition metals exhibit interesting electrochromic properties, meaning they can change color reversibly upon the application of an electrical potential. This behavior is primarily attributed to the redox activity of the central metal ion, which in turn affects the electronic structure of the entire complex.

Metallo-supramolecular polymers formed by the 1:1 complexation of 5,5'-linked bis(1,10-phenanthroline) ligands with metal ions like Fe(II), Ru(II), and Cu(II) display distinct colors due to metal-to-ligand charge transfer (MLCT) absorptions. researchgate.net For instance, a copper-based metallo-supramolecular polymer synthesized from a 5,5'-linked bis(1,10-phenanthroline) ligand and Cu(ClO₄)₂·6H₂O shows a remarkable electrochromic transition from green to colorless. researchgate.net This color change is a result of the electrochemical reduction of Cu(II) to Cu(I). researchgate.net The properties of these metallo-supramolecular polymers are highly dependent on the specific metal ion used, with Fe(II) and Ru(II) based polymers appearing blue and red, respectively. researchgate.net The reversible electrochromic behavior is triggered by the electrochemical redox of the transition metal ions. researchgate.net

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 5,5'-Bi(1,10-phenanthroline) and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of the parent 1,10-phenanthroline, characteristic peaks for the ring protons are observed around δ = 7.70, 7.80, 8.30, and 9.50 ppm. researchgate.net For substituted 5,5'-Bi(1,10-phenanthroline) ligands, the NMR spectra can confirm the successful introduction of various functional groups. For example, in a dimethylaniline-substituted ligand, a singlet in the ¹H NMR spectrum at 2.43 ppm with an integral of 6H suggests the free rotation of the dimethylaniline group. soton.ac.uk Upon complexation with a metal ion like Re(I), downfield shifts in the proton resonances associated with the phenanthroline core are observed, indicating successful chelation. soton.ac.uk Specifically, a comparison of the spectra of the free ligand and its Re(I) complex shows a downfield shift of approximately +0.2 ppm for the phenanthroline protons, particularly those with resonances above 9 ppm. soton.ac.uk

The structural assignment of 5,5'-Bi(1,10-phenanthroline) and its derivatives is often aided by a suite of 2D NMR techniques, including ¹H-¹³C Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, as well as Distortionless Enhancement by Polarization Transfer (DEPT) experiments. rsc.org These techniques help to unambiguously assign the signals of all carbon and hydrogen atoms in the molecule. rsc.org For instance, in the ¹H-¹³C HMQC spectrum of 1,10-phenanthroline, ¹J(C-H) correlations can be identified, while the HMBC spectrum reveals ²J(C-H) and ³J(C-H) correlations, providing connectivity information across the molecule. rsc.org The DEPT(45°) spectrum is useful for distinguishing between CH and CH₃ groups from CH₂ groups. rsc.org

The reactivity of related 1,10-phenanthroline complexes can also be monitored using NMR. For example, the reaction of a di-n-butyltin trifluoromethanesulfonato dimer with 1,10-phenanthroline was followed by ¹¹⁹Sn{¹H} NMR spectroscopy, revealing the in-situ formation of several intermediate species. academie-sciences.fr

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 1,10-Phenanthroline Protons

| Proton | Chemical Shift (ppm) |

| H-2, H-9 | ~9.50 |

| H-4, H-7 | ~8.30 |

| H-3, H-8 | ~7.80 |

| H-5, H-6 | ~7.70 |

Note: The exact chemical shifts can vary depending on the solvent and the presence of substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy in Coordination Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is an invaluable technique for probing the coordination of 5,5'-Bi(1,10-phenanthroline) to metal ions. The vibrational frequencies of the ligand are sensitive to changes in electron density and bonding upon complexation.

The FT-IR spectrum of free 1,10-phenanthroline exhibits characteristic bands in several regions. Strong bands are typically observed between 700 and 900 cm⁻¹, 1125 and 1250 cm⁻¹, and 1400 and 1650 cm⁻¹. umich.edu Upon coordination to a metal ion, shifts in these bands provide evidence of complex formation. For instance, in an organotin(IV) complex, the coordination of the phenanthroline ligand is supported by the shift of the bands at 1518 cm⁻¹ and 1427 cm⁻¹, which are assigned to ν(C=C) and ν(C=N) vibrations, respectively, relative to the free ligand (1503 cm⁻¹ and 1420 cm⁻¹). academie-sciences.fr

Similarly, in a copper(II) complex, the bands of the 1,10-phenanthroline moiety at 1486 cm⁻¹ and 1536 cm⁻¹, attributed to ring stretching vibrations, shift to higher frequencies upon coordination. researchgate.net The out-of-plane C-H deformation bands, typically observed between 1039 cm⁻¹ and 689 cm⁻¹, may also shift and split upon complexation. researchgate.net In the case of a Y(phen)₂(NO₃) complex, overlapping bands and a broad band around 1510 cm⁻¹ are observed in the IR spectrum. researchgate.net The IR spectra of various metal-1,10-phenanthroline perchlorates are generally similar in their main features. umich.edu

The presence of other ligands or counter-ions in the complex can also be identified using FT-IR. For example, a very intense band around 1085 cm⁻¹ is characteristic of the perchlorate (B79767) anion. umich.edu In a di-n-butyltin complex, the absence of absorption bands above 3100 cm⁻¹ in the IR spectrum of one derivative confirmed the absence of OH or H₂O ligands. academie-sciences.fr

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) for 1,10-Phenanthroline and its Complexes

| Vibration | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) |

| ν(C=C), ν(C=N) | ~1503, ~1420 | Shifted upon coordination (e.g., 1518, 1427) academie-sciences.fr |

| Ring stretching | ~1486, ~1536 | Shifted to higher frequencies researchgate.net |

| Out-of-plane C-H deformation | 700-900 | Shifts and splitting may occur umich.eduresearchgate.net |

Mass Spectrometry for Compositional Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and confirming the composition of 5,5'-Bi(1,10-phenanthroline) and its metal complexes. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of coordination complexes. For an organotin(IV) complex of 1,10-phenanthroline, the positive mode ESI-MS spectrum displayed a major mass cluster corresponding to the [n-Bu₂Sn(OH)(phen)]⁺ fragment, confirming the composition of the species in solution. academie-sciences.fr

ESI-MS is also instrumental in studying the formation of mixed-ligand complexes. In a study involving iron(II) complexes with 1,10-phenanthroline and 1,10-phenanthroline-5,6-dione (B1662461), ESI-ion trap MS/MS was used to monitor the synthesis and separation of the different complex species. nih.gov This technique also revealed the formation of solvent clusters around the complexed ligands in protic solvents like methanol (B129727) and water. nih.gov The number of solvent molecules in these clusters was found to depend on the number of 1,10-phenanthroline-5,6-dione ligands in the complex. nih.gov

The precise structure of electrochemically oxidized products of 1,10-phenanthroline has also been identified using techniques such as liquid chromatography-mass spectrometry (LC-MS) and ESI-MS. nih.gov

Electrochemical Behavior and Chemo Sensing Applications

Redox Chemistry of 5,5'-Bi(1,10-phenanthroline) and its Metal Complexes

The redox chemistry of 5,5'-Bi(1,10-phenanthroline) is intrinsically linked to the two electron-rich 1,10-phenanthroline (B135089) moieties. While direct and extensive studies on the redox behavior of the parent 5,5'-Bi(1,10-phenanthroline) are not widely documented, the electrochemical characteristics can be inferred from its well-studied monomer, 1,10-phenanthroline, and its derivatives. The phenanthroline unit possesses both π-acceptor and σ-donor properties, allowing for the stabilization of metal centers in various oxidation states.

The metal complexes of phenanthroline derivatives, including by extension 5,5'-Bi(1,10-phenanthroline), exhibit rich and varied redox chemistry. The formal redox potential of these complexes is significantly influenced by the nature of the metal ion and the substituents on the phenanthroline ligand. For instance, the stabilization of Fe(II) versus Fe(III) and Co(III) versus Co(II) by the phenanthroline ligand leads to a substantial shift in the formal redox potentials of the [M(phen)₃]³⁺/[M(phen)₃]²⁺ couples compared to their aqueous counterparts. semanticscholar.orgresearchgate.net

The redox processes in these complexes can be either metal-centered or ligand-centered. In many transition metal complexes, the initial redox processes are typically associated with the change in the oxidation state of the metal ion. However, the extended π-system of the phenanthroline ligand can also participate in electron transfer reactions, particularly in complexes with redox-inactive metal ions or at more extreme potentials. The coupling of the two phenanthroline units in 5,5'-Bi(1,10-phenanthroline) is expected to facilitate electronic communication between the two metal-binding sites in its dimeric complexes, potentially leading to interesting and complex multi-electron redox processes.

Mechanistic Studies of Electrochemical Oxidation and Reduction

The electrochemical oxidation and reduction of 1,10-phenanthroline and its derivatives have been the subject of numerous mechanistic studies. These studies provide a framework for understanding the potential electrochemical behavior of 5,5'-Bi(1,10-phenanthroline).

A key electrochemical transformation of 1,10-phenanthroline is its oxidation to the highly redox-active 1,10-phenanthroline-5,6-dione (B1662461). nih.govacs.org This oxidation is typically difficult to achieve in an aqueous medium on conventional electrodes due to the high oxidation potential of the phenanthroline ring, which is often beyond the potential window of water stability. nih.govacs.org However, this oxidation has been successfully carried out under specific conditions, for example, by potential cycling on a multiwalled carbon nanotube (MWCNT)-modified glassy carbon electrode. nih.govacs.org The resulting 1,10-phenanthroline-5,6-dione is a versatile compound with its own rich electrochemistry, featuring a reversible two-electron, two-proton reduction to the corresponding hydroquinone.

The modification of electrode surfaces with materials like carbon nanotubes (CNTs) has been shown to have a profound impact on the electrochemical behavior of phenanthroline derivatives. nih.govacs.org CNTs possess a large surface area, excellent electrical conductivity, and can be functionalized to enhance their interaction with adsorbed molecules.

The use of multiwalled carbon nanotubes (MWCNTs) has been instrumental in facilitating the electrochemical oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione. nih.govacs.org The mechanism is believed to involve the pre-adsorption of the phenanthroline onto the MWCNT surface, which then lowers the overpotential required for the oxidation reaction. This surface confinement of the resulting dione derivative also enhances its stability and electrochemical response.

It is highly probable that modifying an electrode with CNTs would similarly influence the electrochemical oxidation and reduction of 5,5'-Bi(1,10-phenanthroline). The π-π stacking interactions between the extended aromatic system of the bidentate ligand and the graphitic surface of the CNTs would likely promote its adsorption and facilitate electron transfer. This could enable the electrochemical generation of novel redox-active derivatives of 5,5'-Bi(1,10-phenanthroline) and enhance its performance in electrochemical sensing applications.

Potentiometric Sensing Platforms Utilizing 5,5'-Bi(1,10-phenanthroline)

Potentiometric sensors, which measure the potential difference between a sensing electrode and a reference electrode at near-zero current flow, offer a simple and cost-effective method for ion detection. The selectivity of these sensors is primarily determined by the ionophore incorporated into the sensing membrane.

While there is a lack of specific reports on potentiometric sensors based on 5,5'-Bi(1,10-phenanthroline), the well-established coordination chemistry of the 1,10-phenanthroline moiety suggests its potential in this area. For instance, a potentiometric sensor for the determination of Hg(II) and Cu(II) has been developed using 1,10-phenanthroline as a sensitive component. beilstein-journals.org This sensor operates based on the formation of stable complexes between the phenanthroline and the target metal ions, leading to a measurable potential change.

Given its two distinct and spatially separated bidentate chelating sites, 5,5'-Bi(1,10-phenanthroline) could serve as an excellent ionophore for the development of potentiometric sensors for various metal ions. The formation of binuclear or polymeric complexes with target analytes could lead to a highly sensitive and selective potentiometric response. Further research in this area could lead to the development of novel and efficient potentiometric sensing platforms.

Development of Selective Chemo-sensors

The ability of 5,5'-Bi(1,10-phenanthroline) to selectively bind to specific metal ions, leading to a measurable change in a physical property such as color or fluorescence, forms the basis of its application in chemo-sensing.

The 1,10-phenanthroline framework is a well-known chelating agent for a variety of transition metal ions, including Ag⁺ and Cu²⁺. mdpi.comnih.gov The formation of stable complexes with these ions often results in significant changes in the electronic and photophysical properties of the ligand, which can be harnessed for sensing purposes.

While specific studies detailing the use of 5,5'-Bi(1,10-phenanthroline) as a chemo-sensor for Ag⁺ and Cu²⁺ are limited, the principles of coordination chemistry suggest its high potential. The two bidentate nitrogen donor sites can cooperate to bind metal ions, and the rigidity of the ligand backbone can impart a high degree of selectivity based on the size and preferred coordination geometry of the metal ion.

For instance, a dibenzo[b,j] phenanthroline scaffold has been successfully employed as a colorimetric sensor for the highly selective and sensitive detection of Cu²⁺ ions. mdpi.com The addition of Cu²⁺ to a solution of the ligand resulted in a distinct color change from yellow to purple, allowing for naked-eye detection. mdpi.com Similarly, various fluorescent probes based on other functionalized phenanthroline derivatives have been developed for the selective turn-on or turn-off sensing of Ag⁺ ions. nih.gov

It is therefore highly probable that 5,5'-Bi(1,10-phenanthroline) could be effectively utilized in the development of selective chemo-sensors for Ag⁺ and Cu²⁺. The chelation of these metal ions within the bidentate pockets of the ligand would likely perturb its electronic structure, leading to observable changes in its absorption or emission spectra.

Interactive Data Table: Chemo-sensing Applications of Phenanthroline Derivatives

| Analyte | Sensor Type | Sensing Principle | Detection Limit | Reference |

| Cu²⁺ | Colorimetric | Complexation induced color change | 0.14 µM | mdpi.com |

| Ag⁺ | Fluorescent | Turn-on fluorescence | - | nih.gov |

| Hg(II) | Potentiometric | Complex formation | - | beilstein-journals.org |

| Cu(II) | Potentiometric | Complex formation | - | beilstein-journals.org |

Sensing of Biologically Relevant Small Molecules (e.g., Hydrogen Peroxide)

Following a comprehensive review of scientific literature, no specific research findings on the application of 5,5'-Bi(1,10-phenanthroline) for the electrochemical sensing of hydrogen peroxide were identified. Current research on phenanthroline-based sensors for biologically relevant small molecules primarily focuses on other derivatives, such as 1,10-phenanthroline, 5-amino-1,10-phenanthroline, and 1,10-phenanthroline-5,6-dione, rather than the 5,5'-dimer. As such, there is no available data to present on the detailed research findings or performance metrics for 5,5'-Bi(1,10-phenanthroline) in this specific chemo-sensing application.

Catalysis and Reaction Mechanism Investigations

Role of 5,5'-Bi(1,10-phenanthroline) in Homogeneous Catalysis

5,5'-Bi(1,10-phenanthroline) serves as a versatile ligand in homogeneous catalysis, primarily due to its ability to form stable complexes with a wide range of transition metals. nih.gov These complexes often exhibit high catalytic activity and selectivity in various organic transformations. The rigid framework of the ligand helps in maintaining a well-defined coordination sphere around the metal center, which is crucial for controlling the catalytic process. The electronic properties of the ligand can be fine-tuned through substitution on the phenanthroline rings, thereby influencing the reactivity of the metal catalyst. nih.gov While extensive research has been conducted on the catalytic applications of 1,10-phenanthroline (B135089) and its derivatives, specific studies focusing solely on 5,5'-Bi(1,10-phenanthroline) are less common. However, the principles governing the catalytic behavior of phenanthroline-based systems can be extended to its dimeric counterpart.

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. daneshyari.com While 1,10-phenanthroline itself is achiral, the introduction of chiral substituents onto the 5,5'-Bi(1,10-phenanthroline) backbone can create a chiral environment around the coordinated metal ion. This approach has been successfully employed for various phenanthroline derivatives, leading to highly effective catalysts for a range of asymmetric reactions. daneshyari.com

The rigid structure of the 5,5'-Bi(1,10-phenanthroline) scaffold is advantageous for designing chiral ligands as it can lead to a well-defined and predictable transition state, which is essential for high enantioselectivity. daneshyari.com By introducing bulky and sterically demanding chiral groups in proximity to the nitrogen atoms, it is possible to create a chiral pocket that effectively controls the approach of the substrate to the metal center. Although specific examples of chiral catalysis employing derivatives of 5,5'-Bi(1,10-phenanthroline) are not extensively reported in the literature, the successful application of other chiral phenanthroline ligands in asymmetric synthesis suggests a significant potential for this class of compounds.

Asymmetric transfer hydrogenation is a powerful and widely used method for the synthesis of chiral alcohols from prochiral ketones. ias.ac.inunivie.ac.at This reaction typically employs a chiral catalyst, often a ruthenium or rhodium complex, in the presence of a hydrogen donor. While various chiral ligands have been developed for this transformation, the application of 5,5'-Bi(1,10-phenanthroline)-based ligands remains an area with potential for exploration.

The success of asymmetric transfer hydrogenation is highly dependent on the nature of the chiral ligand. An effective ligand must not only induce high enantioselectivity but also promote high catalytic activity. The bidentate coordination and rigid structure of 5,5'-Bi(1,10-phenanthroline) could provide a stable and well-defined catalytic center. The introduction of appropriate chiral moieties could then lead to effective stereochemical control. While direct examples are scarce, the broader success of chiral diamine and other nitrogen-based ligands in ruthenium-catalyzed transfer hydrogenation provides a strong rationale for investigating chiral derivatives of 5,5'-Bi(1,10-phenanthroline) in this context. ias.ac.in

Photocatalytic Properties of 5,5'-Bi(1,10-phenanthroline) Metal Complexes

The development of molecular photocatalysts for processes such as water splitting and carbon dioxide reduction is a key area of research in renewable energy. otago.ac.nzrsc.org Ruthenium(II) complexes with polypyridyl ligands, such as 5,5'-Bi(1,10-phenanthroline), have emerged as promising candidates for these applications due to their favorable photophysical and electrochemical properties. otago.ac.nzrsc.org

A notable example is a heterodinuclear Ru-Pt complex incorporating a 5,5'-bisphenanthroline (phenphen) bridging ligand, which has been investigated for light-driven hydrogen evolution. rsc.orgmdpi.com In this system, the ruthenium center acts as a photosensitizer, absorbing visible light and initiating an electron transfer process, while the platinum center serves as the catalytic site for hydrogen production. The 5,5'-Bi(1,10-phenanthroline) ligand plays a crucial role in mediating the electronic communication between the two metal centers.

The photophysical properties of such complexes are critical to their photocatalytic activity. Key parameters include the absorption spectrum, excited-state lifetime, and redox potentials. The table below summarizes some of the properties of a representative Ru(II) complex with a phenanthroline-based ligand, illustrating the characteristics that make these systems suitable for photocatalysis.

| Property | Value | Reference |

| Absorption Maximum (λmax) | ~450 nm | rsc.org |

| Emission Maximum (λem) | ~610 nm | cardiff.ac.uk |

| Excited-State Lifetime (τ) | ~1 μs | rsc.org |

| Ground-State Redox Potential (ERu(III)/Ru(II)) | ~1.2 V vs SCE | rsc.org |

| Excited-State Redox Potential (E*Ru(II)/Ru(I)) | ~-0.8 V vs SCE | rsc.org |

Mechanistic Elucidation of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is fundamental to optimizing its efficiency and selectivity. For catalysts based on 5,5'-Bi(1,10-phenanthroline) metal complexes, mechanistic studies aim to identify the key intermediates and elementary steps involved in the catalytic cycle.

Water-Soluble Catalytic Systems Incorporating 5,5'-Bi(1,10-phenanthroline) Derivatives

The development of water-soluble catalysts is of great importance for green chemistry, as it allows for reactions to be carried out in an environmentally benign solvent and can facilitate catalyst recovery and reuse. mdpi.comnih.gov The inherent hydrophobicity of the 5,5'-Bi(1,10-phenanthroline) ligand can be overcome by introducing hydrophilic functional groups onto the phenanthroline backbone.

Common strategies for imparting water solubility to phenanthroline-based ligands include the introduction of sulfonate, carboxylate, or phosphonate (B1237965) groups. mdpi.com These functionalized ligands can then be used to prepare water-soluble metal complexes for aqueous-phase catalysis. While the synthesis of water-soluble derivatives of 1,10-phenanthroline is well-established, specific reports on the synthesis and catalytic applications of water-soluble 5,5'-Bi(1,10-phenanthroline) derivatives are limited. However, the synthetic methodologies developed for the monomeric analogue can, in principle, be applied to the dimeric structure.

The table below lists some common functional groups used to confer water solubility to phenanthroline-based ligands.

| Functional Group | Chemical Formula | Reference |

| Sulfonate | -SO3- | mdpi.com |

| Carboxylate | -COO- | mdpi.com |

| Phosphonate | -PO32- | mdpi.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Detailed Density Functional Theory (DFT) calculations specific to the electronic structure and geometry optimization of the isolated 5,5'-Bi(1,10-phenanthroline) molecule are not extensively available in the public literature. Computational studies in this area tend to focus on the parent 1,10-phenanthroline (B135089) molecule or its metal complexes. However, general principles of DFT allow for the theoretical examination of such molecules.

Upon reaching a converged geometry, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density. The molecular electrostatic potential (MEP) map can also be generated to visualize the electron-rich (negative potential, typically around the nitrogen atoms) and electron-poor (positive potential) regions of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the electronic absorption properties, Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method. While specific TD-DFT studies for 5,5'-Bi(1,10-phenanthroline) are not readily found, the methodology would be applied to the DFT-optimized ground-state geometry.

The calculation would predict the vertical excitation energies, corresponding to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one without allowing for nuclear relaxation. These energies are then correlated with the absorption maxima (λmax) in an electronic spectrum. For each excitation, the oscillator strength is also calculated, which is a measure of the intensity of the corresponding absorption band. The analysis would typically focus on the lowest energy transitions, which are often the most relevant for photophysical applications. These transitions are usually characterized as π→π* or n→π* based on the nature of the molecular orbitals involved.

Molecular Orbital Analysis (HOMO/LUMO Characterization)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. For 5,5'-Bi(1,10-phenanthroline), the HOMO and LUMO would likely be π-type orbitals delocalized across the aromatic framework of the two phenanthroline units.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter. A smaller gap generally implies that the molecule can be more easily excited and is often associated with higher chemical reactivity and lower kinetic stability. In the context of spectroscopy, a smaller HOMO-LUMO gap typically corresponds to absorption of longer wavelength light. For 5,5'-Bi(1,10-phenanthroline), the HOMO-LUMO gap would be expected to be smaller than that of the parent 1,10-phenanthroline due to the extended π-conjugation across the two rings.

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital; related to electron-donating ability. |

| LUMO | Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and the energy of the lowest electronic transition. |

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides tools to predict the reactivity of molecules. The shapes and energies of the frontier molecular orbitals (HOMO and LUMO) are primary indicators. For 5,5'-Bi(1,10-phenanthroline), the nitrogen atoms are the most basic and nucleophilic sites, making them prone to protonation or coordination with metal ions. The distribution of the LUMO would indicate the most likely sites for nucleophilic attack on the molecule.

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. To perform this analysis on 5,5'-Bi(1,10-phenanthroline), a crystal structure determined by X-ray diffraction would be required. As of now, publicly available, detailed Hirshfeld surface analyses for the crystal structure of 5,5'-Bi(1,10-phenanthroline) are not common in the literature.

If a crystal structure were available, the Hirshfeld surface would be generated by partitioning the crystal electron density into molecular fragments. The surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules. By mapping properties like dnorm (a normalized contact distance) onto this surface, close intermolecular contacts can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds.

A hypothetical breakdown of intermolecular contacts for a molecule of this type is presented in the table below.

| Contact Type | Percentage Contribution |

| H···H | ~40-50% |

| C···H/H···C | ~25-35% |

| C···C | ~5-15% |

| N···H/H···N | ~5-10% |

| C···N/N···C | ~1-5% |

This quantitative analysis provides deep insight into the forces that govern the crystal packing and the supramolecular architecture of the compound.

Energy Framework Calculations

Energy framework analysis is a computational tool used to investigate the intermolecular interactions within a crystal lattice, providing a visual and quantitative understanding of the forces that govern molecular packing. This method calculates the interaction energies between a central molecule and its neighbors and categorizes them into electrostatic, dispersion, and repulsion components. For aromatic systems like 5,5'-Bi(1,10-phenanthroline), these calculations are crucial for elucidating the nature and strength of π-π stacking and hydrogen bonding, which dictate the supramolecular architecture.

The calculations typically involve:

Single Point Energy Calculations: Performed on molecular pairs within the crystal structure using quantum mechanical methods like Density Functional Theory (DFT).

Energy Decomposition: The total interaction energy is decomposed into physically meaningful components (electrostatic and dispersion).

Visualization: The interaction energies are represented as cylinders connecting the centroids of interacting molecules, with the cylinder radius scaled to the magnitude of the energy. This creates an "energy framework" diagram that highlights the most significant packing interactions.

In the context of phenanthroline-based structures, energy framework calculations reveal the dominant role of dispersion forces in π-stacking interactions, which are key to the assembly of these planar molecules in the solid state. The resulting framework diagrams illustrate the topology of the crystal packing, identifying pathways of strong intermolecular coupling that are relevant for understanding properties like charge transport in organic semiconductor applications.

Table 1: Representative Intermolecular Interaction Energies in Phenanthroline-based Crystals Note: This table provides illustrative data for typical phenanthroline derivatives to demonstrate the output of energy framework calculations, as specific data for 5,5'-Bi(1,10-phenanthroline) is not available.

| Interacting Pair | Interaction Type | Total Energy (kJ/mol) | Electrostatic Component (kJ/mol) | Dispersion Component (kJ/mol) |

|---|---|---|---|---|

| Molecule A - Molecule B | π-π Stacking | -55.2 | -15.8 | -39.4 |

| Molecule A - Molecule C | C-H···N Hydrogen Bond | -12.5 | -9.1 | -3.4 |

| Molecule A - Molecule D | van der Waals | -5.7 | -2.3 | -3.4 |

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis

Quantum Theory of Atoms in Molecules (QTAIM) analysis provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density. By locating bond critical points (BCPs) between atoms, QTAIM can characterize the nature of an interaction as either a shared-shell (covalent) or closed-shell (ionic, hydrogen bond, van der Waals) interaction. Key parameters at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of bond strength and type.

Natural Bond Orbital (NBO) analysis transforms the complex many-electron wave function into a localized picture of chemical bonding. It provides information about atomic charges, hybridization, and the donor-acceptor (or charge-transfer) interactions between filled (donor) and empty (acceptor) orbitals. This is particularly useful for analyzing metal-ligand bonding in complexes of 5,5'-Bi(1,10-phenanthroline). NBO analysis can quantify the donation from the nitrogen lone pairs of the ligand to the metal center and the π-back-donation from the metal d-orbitals to the π* orbitals of the phenanthroline rings.

Key findings from NBO analysis on related metal-phenanthroline complexes include:

Hybridization: The nitrogen atoms of the phenanthroline ligand typically exhibit sp² hybridization, ideal for forming strong σ-bonds with metal ions.

Charge Transfer: Significant charge transfer is often observed from the nitrogen lone pair orbitals (n) to the vacant orbitals of the coordinated metal ion. The second-order perturbation energy, E(2), associated with this n → M interaction quantifies its stabilizing effect.

Back-Donation: In complexes with electron-rich transition metals, charge transfer from metal d-orbitals to the antibonding π* orbitals of the phenanthroline rings (d → π*) is identified, indicating π-back-bonding. This interaction is crucial in stabilizing the complex and influencing its electronic properties.

Table 2: Illustrative NBO Analysis Results for a [M(phen)n] Complex

| Interaction (Donor → Acceptor) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|

| N(phen) Lone Pair → M(II) s-orbital | 25.5 | σ-donation (Ligand to Metal) |

| N(phen) Lone Pair → M(II) d-orbital | 18.2 | σ-donation (Ligand to Metal) |

| M(II) d-orbital → C=N(phen) π* orbital | 5.8 | π-back-donation (Metal to Ligand) |

| M(II) d-orbital → C=C(phen) π* orbital | 4.1 | π-back-donation (Metal to Ligand) |

Computational Design of Novel Ligands and Prediction of Coordination Modes

The 5,5'-Bi(1,10-phenanthroline) scaffold serves as an excellent platform for the computational design of novel, sophisticated ligands. Its two distinct bidentate N,N-chelating sites, separated by a C-C single bond, allow for the construction of binucleating ligands capable of binding two metal centers. This rotational freedom around the central C5-C5' bond allows the two phenanthroline units to adopt various conformations, leading to diverse coordination modes.

Computational methods, primarily DFT, are instrumental in this design process:

Conformational Analysis: The potential energy surface of the ligand is explored to identify stable conformers (e.g., syn and anti orientations of the chelating units).

Prediction of Coordination Modes: DFT calculations can model the interaction of the ligand with one or more metal ions. This allows for the prediction of the most stable coordination geometry (e.g., mononuclear, homobinuclear, or heterobinuclear complexes) and the preferred conformation of the ligand upon complexation.

Evaluation of Complex Stability: The binding energies of the metal ions to the ligand are calculated to assess the thermodynamic stability of the resulting complexes. This helps in screening potential ligand designs before attempting their synthesis. By introducing different functional groups at various positions on the phenanthroline rings, chemists can computationally tune the ligand's electronic properties, steric hindrance, and solubility to achieve desired properties in the final metal complex.

Simulation of Spectroscopic and Electrochemical Data

Computational chemistry is a vital tool for the simulation and interpretation of spectroscopic and electrochemical data for molecules like 5,5'-Bi(1,10-phenanthroline) and its metal complexes.

Spectroscopic Data Simulation:

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating electronic absorption spectra. acs.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the position (λ_max) and intensity of absorption bands. This is crucial for assigning spectral features, such as π→π* transitions localized on the ligand and metal-to-ligand charge transfer (MLCT) transitions in metal complexes. acs.org

Vibrational Spectra (IR and Raman): DFT calculations can predict the harmonic vibrational frequencies of a molecule. nih.gov The resulting simulated IR and Raman spectra are invaluable for assigning experimental peaks to specific vibrational modes, such as C=C, C=N, and C-H stretching and bending modes within the phenanthroline framework. Comparing experimental and simulated spectra can confirm the structure of a newly synthesized compound. nih.gov

Electrochemical Data Simulation: DFT calculations can predict the redox potentials of molecules, which are measured experimentally by techniques like cyclic voltammetry. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often correlated with the oxidation and reduction potentials, respectively. By calculating the total energies of a molecule in its different redox states (e.g., neutral, radical cation, radical anion), a more accurate prediction of redox potentials can be achieved using thermodynamic cycles (Born-Haber cycles) in conjunction with a continuum solvation model. These simulations help in understanding the electronic effects of substituents on the redox properties of the ligand and its metal complexes.

Table 3: Example of Simulated vs. Experimental Data for a Rhenium-Phenanthroline Complex Note: This table uses a representative Re(I) complex of a substituted 1,10-phenanthroline to illustrate the accuracy of computational simulations. acs.org

| Property | Computational Method | Calculated Value | Experimental Value |

|---|---|---|---|

| First Reduction Potential (V vs. Fc+/Fc) | DFT (B3LYP) | -1.85 V | -1.81 V |

| Major UV-Vis Absorption (MLCT) | TD-DFT | 385 nm | 392 nm |

| C≡O Stretch (IR) | DFT (B3LYP) | 2025 cm⁻¹ | 2030 cm⁻¹ |

| C=N Stretch (IR) | DFT (B3LYP) | 1605 cm⁻¹ | 1610 cm⁻¹ |

Advanced Materials Science Applications

Integration into Functional Materials

The integration of 5,5'-Bi(1,10-phenanthroline) into larger supramolecular assemblies and material interfaces is a key area of research. Its rigid structure and well-defined coordination geometry allow for the precise construction of complex architectures, from discrete macromolecules to extended solid-state structures.